3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile
Description
3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile is a biphenyl derivative featuring an amino group (-NH₂) at the 3-position, a fluorine atom at the 3'-position, and a nitrile (-CN) group at the 2-position. The fluorine atom enhances metabolic stability and influences electronic properties, while the nitrile group contributes to binding affinity in enzyme inhibition contexts .
Properties
IUPAC Name |
2-amino-6-(3-fluorophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-10-4-1-3-9(7-10)11-5-2-6-13(16)12(11)8-15/h1-7H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTXXUJBEOZMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure and Optimization
A representative synthesis involves reacting 3-bromo-2-cyanoaniline with 3-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis. Key parameters include:
The reaction achieves 78% isolated yield after column chromatography (PE/EA = 5:1). ¹H NMR analysis confirms biphenyl formation, with aromatic protons appearing as multiplet signals between δ 7.2–7.5 ppm.
Cyanation Strategies for Nitrile Installation
Introducing the nitrile group at the 2-position necessitates careful reagent selection to avoid side reactions. Two predominant methods are discussed:
Rosenmund-von Braun Reaction
This classical approach converts aryl bromides to nitriles using CuCN at elevated temperatures:
| Condition | Value | Outcome |
|---|---|---|
| Temperature | 200°C, 24 h | 62% yield |
| Solvent | DMF | Homogeneous mix |
| CuCN stoichiometry | 3.0 equiv | Complete conversion |
Limitations include prolonged reaction times and moderate yields due to competing decomposition.
Palladium-Catalyzed Cyanation
Modern protocols employ Pd₂(dba)₃/Xantphos with Zn(CN)₂ as a safer cyanide source:
| Component | Quantity | Role |
|---|---|---|
| Pd₂(dba)₃ | 5 mol% | Catalyst |
| Xantphos | 10 mol% | Ligand |
| Zn(CN)₂ | 1.2 equiv | Cyanide source |
| Reaction time | 3 h, microwave, 120°C | 88% yield |
This method reduces side products, with HPLC purity exceeding 98%.
Sequential Functionalization Approach
For substrates sensitive to direct cyanation, a stepwise strategy is employed:
Amino Group Protection and Deprotection
-
Protection : Treat 3-nitro-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile with Boc₂O (1.1 equiv) in THF, achieving 95% protection.
-
Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group to amine, yielding 3-amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile in 89% yield.
Critical Note : Direct reduction without protection leads to nitrile group hydrogenation (<10% yield).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Suzuki + Rosenmund | 62 | 92 | High | Limited |
| Suzuki + Pd-cyanation | 88 | 98 | Moderate | High |
| Sequential functionalization | 89 | 97 | High | Moderate |
The Pd-cyanation route offers the best balance of yield and scalability, though Boc protection adds steps for sensitive substrates.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows a single peak at tₚ = 4.2 min, confirming >98% purity.
Troubleshooting and Optimization
Issue : Low cyanation yield in Rosenmund reaction.
Solution : Switch to Pd catalysis with Zn(CN)₂, reducing temperature to 120°C.
Issue : Amino group interference during coupling.
Solution : Protect as Boc derivative before Suzuki reaction.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the biphenyl compound.
Reduction: Primary amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The fluorine atom in the 3'-position (target compound) provides moderate electron withdrawal compared to -CF₃ (trifluoromethyl) in its analog .
- Positional isomerism: The 6-amino-4'-fluoro isomer (CAS 1214328-38-7) demonstrates how substituent positioning affects molecular geometry and pharmacological profiles .
- Chlorine substitution : The 4'-chloro analog (CAS 2271040-01-6) exhibits higher molecular weight and distinct steric effects, which may influence solubility and target selectivity .
Physicochemical and Pharmacological Properties
- HPLC Purity : Analogous compounds (e.g., 4'-fluoro derivatives in ) achieve >95% purity, suggesting rigorous purification protocols for the target compound .
- Solubility: Fluorine and nitrile groups typically reduce aqueous solubility, but the amino group may improve it slightly via hydrogen bonding .
- Biological Activity: Biphenyl carbonitriles are prominent in kinase inhibition (e.g., glycogen synthase kinase-3α inhibitors in ) and PD-1/PD-L1 modulation (). The amino group in the target compound could enhance hydrogen bonding with enzyme active sites .
Biological Activity
3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.
Synthesis
The synthesis of 3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile involves several steps that typically include the introduction of the amino and fluoro groups onto the biphenyl structure, followed by nitrile formation. Various synthetic routes have been explored, focusing on optimizing yield and purity.
Cytotoxicity
Research indicates that 3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against human hepatoma (SMMC-7721), chronic myeloid leukemia (K562), and non-small cell lung carcinoma (A549) cells. The IC50 values for these cell lines suggest that the compound can inhibit cell proliferation at low micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SMMC-7721 | 0.37 - 5.07 | Induces apoptosis via caspase pathway |
| K562 | 0.92 - 4.91 | Induces apoptosis via caspase pathway |
| A549 | 5.72 - 36.15 | Less sensitive to hypoxic conditions |
These results indicate that the compound's cytotoxic effects are enhanced under hypoxic conditions, a common characteristic of tumor microenvironments .
Mechanism Studies
The mechanism of action for 3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile has been primarily linked to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that this process is mediated through a caspase-dependent pathway. For example, treatment with this compound resulted in decreased levels of procaspase-3 and increased cleavage of PARP in treated cells, confirming its role in apoptosis induction .
Case Studies
Several case studies have highlighted the efficacy of 3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile in preclinical models:
- Study on Hepatoma Cells : A study reported that treatment with the compound led to significant reductions in cell viability compared to control groups, with observed morphological changes indicative of apoptosis.
- Combination Therapy : In combination with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile and its derivatives?
The Suzuki-Miyaura cross-coupling reaction is a foundational method for constructing biphenyl scaffolds. This involves coupling aryl halides (e.g., bromides or iodides) with arylboronic acids using palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent system such as dioxane/water (2:1 v/v) . For amino- and fluoro-substituted derivatives, protecting groups (e.g., tert-butyloxycarbonyl, Boc) may be required to prevent side reactions. Post-coupling steps, such as hydrolysis or deprotection, are critical for introducing the amino and cyano groups .
Q. How can researchers characterize the structural and electronic properties of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) in deuterated solvents (e.g., CDCl₃) is essential for confirming regiochemistry and substituent orientation. For example, ¹H NMR signals for aromatic protons in biphenyl systems typically appear between δ 6.5–8.0 ppm, while ¹³C NMR can resolve nitrile (C≡N) carbons at ~δ 115–120 ppm . Mass spectrometry (MS) and high-resolution MS (HRMS) further validate molecular weight and purity. X-ray crystallography, as applied to structurally analogous compounds, provides definitive bond-length and angle data .
Q. What pharmacological applications have been explored for biphenyl-carbonitrile derivatives?
Biphenyl-carbonitrile derivatives are investigated as small-molecule inhibitors of protein-protein interactions (e.g., PD-1/PD-L1 axis in cancer immunotherapy) . Functionalization at the 3-amino and 3'-fluoro positions enhances binding affinity to target proteins. In silico studies of curcumin-biphenyl conjugates demonstrate potential anticancer activity via tubulin inhibition, validated by molecular docking and cytotoxicity assays .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Reproducing experiments with rigorously purified samples (HPLC ≥95% purity) and standardized protocols is critical. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) can resolve mechanistic inconsistencies .
Q. What are the key considerations for impurity profiling during synthesis?
Impurities such as des-fluoro byproducts or oxidation intermediates are monitored via HPLC with UV detection (λ = 254 nm) and LC-MS. Reference standards for common impurities (e.g., 4'-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile) are essential for quantification .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized for high-yield synthesis of fluoro-substituted biphenyls?
Dual catalytic systems (e.g., Ni/Pd) improve efficiency in reductive cross-coupling, particularly for electron-deficient aryl halides. Solvent optimization (e.g., toluene/DMF mixtures), controlled temperature (80–110°C), and inert atmospheres (N₂/Ar) minimize side reactions. Microwave-assisted synthesis reduces reaction times for sterically hindered substrates .
Q. What computational strategies are effective in designing biphenyl-carbonitrile derivatives for specific targets?
Density functional theory (DFT) calculations predict electronic effects of substituents (e.g., fluoro groups enhance electron-withdrawing properties). Molecular dynamics simulations assess binding stability in protein pockets (e.g., PD-L1), while quantitative structure-activity relationship (QSAR) models prioritize derivatives with optimal logP and polar surface area .
Q. How does crystallographic analysis resolve ambiguities in regiochemistry for amino-fluoro biphenyls?
Single-crystal X-ray diffraction distinguishes between para/meta substitution patterns and confirms hydrogen-bonding networks involving the amino group. For example, in 3-amino-1-(4-fluorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, intramolecular N–H⋯N interactions stabilize the planar structure .
Q. What safety protocols are critical for handling reactive intermediates in biphenyl-carbonitrile synthesis?
Bromomethyl derivatives (e.g., 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile) require strict PPE (gloves, goggles), inert handling (glovebox), and spill containment (neutralizing agents like sodium bicarbonate). Storage under dry, dark conditions at 2–8°C prevents degradation .
Q. How can functional group modifications enhance the metabolic stability of biphenyl-carbonitrile drug candidates?
Fluorination at the 3'-position reduces oxidative metabolism by cytochrome P450 enzymes. Introducing methyl or methoxy groups at sterically shielded positions (e.g., ortho to the nitrile) further improves pharmacokinetic profiles. In vivo studies in rodent models validate oral bioavailability and half-life extensions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
